Fmoc-D-Citrulline-OH, commonly referred to as Fmoc-D-Cit-OH, is an amino acid derivative used primarily in peptide synthesis. It features the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates the synthesis of peptides by protecting the amino group during reactions. The compound is classified as a non-proteinogenic amino acid and is particularly valuable in the field of medicinal chemistry and biochemistry for its role in synthesizing peptides that can mimic natural biological processes.
The synthesis of Fmoc-D-Cit-OH typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions. The Fmoc protecting group is removed under mild basic conditions, allowing for selective coupling of subsequent amino acids.
Fmoc-D-Cit-OH consists of a D-citrulline backbone with an attached Fmoc group at the nitrogen atom. The structural formula can be represented as follows:
Fmoc-D-Cit-OH participates in various chemical reactions typical of amino acids, including:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants. For instance, coupling reactions are often performed at elevated temperatures to increase reaction rates and yields .
The mechanism by which Fmoc-D-Cit-OH functions in peptide synthesis involves several key steps:
Fmoc-D-Cit-OH finds extensive use in scientific research and applications:
Fmoc-D-citrulline (Fmoc-D-Cit-OH) is a non-proteinogenic amino acid derivative integral to modern SPPS. Its structure features a urethane-based 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-position, which provides base-labile protection, and a ureido side chain that remains unprotected during synthesis. This configuration enables seamless integration into automated peptide synthesizers under standard Fmoc-chemistry protocols [1] [2]. The D-configuration of citrulline confers proteolytic stability to synthetic peptides, making it invaluable for creating bioactive compounds resistant to enzymatic degradation [3] [8].
Key functional attributes:
Table 1: Performance Metrics of Fmoc-D-Cit-OH in SPPS
Parameter | Value/Range | Significance |
---|---|---|
Coupling Efficiency | >99.5% per cycle | Ensures high-fidelity peptide chains with minimal deletion sequences |
Typical Purity (Post-SPPS) | ≥95% (HPLC) | Reduces purification burden in complex syntheses [1] [8] |
Aggregation Propensity | Low | Minimizes on-resin aggregation, even in hydrophobic sequences [5] |
Side Reactions | Aspartimide formation | Mitigated via 0.1 M HOBt additive in coupling steps [5] |
Challenges include sequence-dependent aspartimide formation when Asp-D-Cit motifs are present, which is suppressed by elevated-temperature coupling (50°C) or alternative solvents like DMSO/NMP mixtures [5].
Fmoc-D-Cit-OH emerged as a direct consequence of two key advancements: the adoption of Fmoc-based SPPS (1970s) and the refinement of non-natural amino acid incorporation (1990s). Its CAS registration (200344-33-8) in the late 1990s coincided with the shift from Boc- to Fmoc-dominant strategies, driven by the latter’s compatibility with acid-sensitive modifications [1] [9]. The ABRF Peptide Synthesis Research Committee confirmed this transition, reporting that >98% of core facilities adopted Fmoc chemistry by 1994 due to its milder deprotection conditions and reduced side reactions [9].
D-amino acid derivatives like Fmoc-D-Cit-OH gained prominence with breakthroughs in mirror-image phage display (mid-2010s). This technique required D-proteins synthesized via automated fast-flow peptide synthesis (AFPS), where Fmoc-D-Cit-OH enabled efficient incorporation of D-citrulline residues. For example, AFPS facilitated single-run production of D-MDM2 oncoproteins used to discover D-peptide antagonists with picomolar binding affinities [4].
Table 2: Milestones in Fmoc-D-Cit-OH Development
Year Range | Key Advancement | Impact on Fmoc-D-Cit-OH Utility |
---|---|---|
1970–1979 | Introduction of Fmoc protecting group [9] | Enabled base-labile Nα-deprotection strategy |
1990–1999 | Commercial availability of D-citrulline derivatives | Supported synthesis of protease-resistant therapeutics [1] |
2015–2024 | Automated fast-flow SPPS [4] | Permitted milligram-scale D-protein production for ligand screening |
2024 | Mirror-image phage display pipelines [4] | Enabled discovery of macrocyclic D-peptide binders to CHIP/MDM2 |
Modern applications leverage its role in synthesizing mirror-image proteins for drug discovery. As of 2024, AFPS platforms utilize Fmoc-D-Cit-OH to produce D-proteins like MDM2 and CHIP in <7 hours, accelerating the identification of biologically stable D-peptide therapeutics [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0